MPO-IN-1 is a potent and irreversible inhibitor of myeloperoxidase, a heme-containing enzyme primarily expressed in neutrophils and monocytes. Myeloperoxidase plays a crucial role in the immune response by producing reactive oxidants that help kill pathogens. MPO-IN-1 has garnered attention for its potential therapeutic applications in diseases where myeloperoxidase activity contributes to inflammation and tissue damage.
MPO-IN-1 belongs to the class of indole-containing compounds. It is characterized by its irreversible binding to the active site of myeloperoxidase, which distinguishes it from reversible inhibitors. The compound exhibits significant selectivity for myeloperoxidase over other heme-containing enzymes, making it a valuable tool for both research and therapeutic purposes .
The synthesis of MPO-IN-1 typically involves multi-step organic reactions, which may include:
The synthesis process may involve the use of protecting groups to ensure selectivity during functionalization steps. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of MPO-IN-1 .
MPO-IN-1 features a complex molecular architecture with an indole moiety that is critical for its interaction with myeloperoxidase. The specific binding interactions involve hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site.
The molecular formula of MPO-IN-1 is typically represented as , where x, y, z, and w denote the number of respective atoms. The exact values depend on the specific substituents on the indole core. The compound's molecular weight and structural characteristics are assessed through mass spectrometry and X-ray crystallography .
MPO-IN-1 primarily functions by covalently modifying the heme group within myeloperoxidase, leading to irreversible inhibition. The key reaction involves:
The kinetics of inhibition can be studied using assays that measure enzyme activity before and after exposure to MPO-IN-1. IC50 values (the concentration required to inhibit 50% of enzyme activity) are typically reported; for MPO-IN-1, these values are approximately 2.6 μM and 5.3 μM depending on assay conditions .
MPO-IN-1 inhibits myeloperoxidase by binding irreversibly to its active site, thus blocking substrate access. This action disrupts the enzyme's ability to generate reactive oxidants from hydrogen peroxide, which are essential for microbial killing.
Studies have shown that inhibition leads to reduced levels of hypochlorous acid (HOCl) production, a primary antimicrobial agent produced by myeloperoxidase during immune responses. This reduction can have therapeutic implications in conditions characterized by excessive inflammation or tissue damage due to oxidative stress .
MPO-IN-1 is typically a solid at room temperature with specific melting points that can be determined through differential scanning calorimetry (DSC). Its solubility profile in various solvents is also assessed to understand its bioavailability.
Key chemical properties include:
Relevant data such as logP (partition coefficient), pKa (acid dissociation constant), and topological polar surface area are crucial for predicting pharmacokinetic behavior .
MPO-IN-1 serves as an important research tool in studies investigating the role of myeloperoxidase in various diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Its ability to selectively inhibit myeloperoxidase allows researchers to dissect the enzyme's contribution to disease pathology without affecting other oxidative pathways.
In therapeutic contexts, MPO-IN-1 has potential applications in developing treatments aimed at reducing inflammation and oxidative damage associated with chronic diseases .
Myeloperoxidase, first isolated as "verdoperoxidase" from pus in 1941 due to its green hue, is a heme peroxidase abundantly expressed in neutrophil azurophilic granules [4] [9]. Its canonical function involves catalyzing hypochlorous acid (HOCl) production from hydrogen peroxide (H₂O₂) and chloride ions—a critical antimicrobial mechanism. However, by the 1990s, research implicated MPO-derived oxidants in tissue damage across chronic inflammatory conditions, particularly atherosclerosis. Immunohistochemical studies revealed MPO colocalization with HOCl-modified epitopes and 3-chlorotyrosine residues within human atheromas, confirming its pathological role [3] [8].
Early inhibitors like azide and 4-aminobenzoic acid hydrazide (4-ABH) provided proof-of-concept but lacked specificity. Azide non-selectively bound heme proteins, while 4-ABH, though more MPO-specific, exhibited off-target effects and limited clinical utility [2] [10]. The discovery of MPO's crystal structure in the early 2000s revolutionized inhibitor design by revealing a deep active-site crevice with a critical distal heme cavity. This structural insight identified Glu268 and His95 as pivotal residues for targeted inhibition [1] [4].
Table 1: Evolution of MPO Inhibitors
Inhibitor Class | Representatives | Key Limitations | Primary Target |
---|---|---|---|
Early Heme Binders | Azide, Cyanide | Non-selective, toxic | Ferric heme iron |
Hydrazine Derivatives | 4-ABH | Off-target effects, metabolic instability | MPO Compound I/II |
Rational Design Inhibitors | MPO-IN-1 | Under clinical evaluation | Glu268/distal cavity |
MPO-IN-1 emerged from structure-based drug design (SBDD) leveraging X-ray crystallography of human MPO (PDB ID: 1DNU). Computational docking highlighted the Glu268 residue as a crucial anchor point for high-affinity ligands due to its position near the heme access channel [2] [5]. Medicinal chemists optimized lead compounds through iterative cycles of:
The compound functions as a reversible inhibitor that binds the ferric (resting) state of MPO, preventing H₂O₂-mediated conversion to Compound I. Biochemical assays demonstrated an IC50 of 0.38 μM against HOCl generation, outperforming 4-ABH (IC50 = 2.1 μM) [6]. Crucially, MPO-IN-1 does not abolish MPO's peroxidase activity entirely, preserving physiological H₂O₂ degradation—a significant advancement over earlier suicide inhibitors.
Table 2: Biochemical Properties of MPO-IN-1
Parameter | Value | Method | Significance |
---|---|---|---|
IC50 (HOCl inhibition) | 0.38 μM | Amplex Red/Chlorination assay | Superior potency vs 4-ABH |
Kd (binding affinity) | 0.42 μM | Surface plasmon resonance | High-affinity engagement |
Selectivity (vs TPO/LPO) | >100-fold | Enzyme activity panels | Minimizes off-target effects |
Solubility (pH 7.4) | 28 μg/mL | HPLC-UV | Suitable for in vivo studies |
MPO contributes to vascular and inflammatory diseases through multiple interconnected mechanisms:
MPO-IN-1 targets these pathways by:
The therapeutic rationale for MPO-IN-1 extends beyond atherosclerosis to neurodegenerative diseases, where MPO exacerbates neuronal damage, and cancer, where tumor-associated neutrophils use MPO to promote metastasis [4] [7].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: